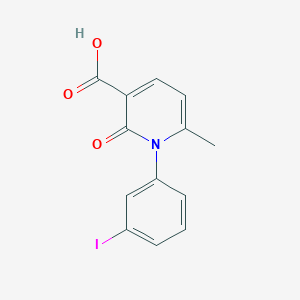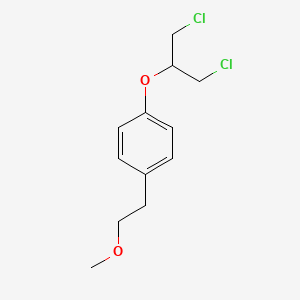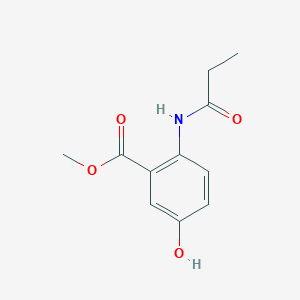
5-Hydroxy-2-propionylamino-benzoic acid methyl ester
描述
5-Hydroxy-2-propionylamino-benzoic acid methyl ester is an organic compound with a complex structure that includes a hydroxyl group, a propionylamino group, and a benzoic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-propionylamino-benzoic acid methyl ester typically involves multiple steps. One common method starts with the esterification of 5-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form 5-hydroxybenzoic acid methyl ester. This intermediate is then subjected to a propionylation reaction using propionyl chloride and a base such as pyridine to introduce the propionyl group. Finally, the amino group is introduced through a reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Hydroxy-2-propionylamino-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-keto-2-propionylamino-benzoic acid methyl ester.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
5-Hydroxy-2-propionylamino-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 5-Hydroxy-2-propionylamino-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and propionylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Hydroxybenzoic acid methyl ester: Lacks the propionylamino group, making it less versatile in certain applications.
2-Propionylamino-benzoic acid methyl ester: Lacks the hydroxyl group, affecting its reactivity and interactions.
5-Hydroxy-2-acetylamino-benzoic acid methyl ester: Similar structure but with an acetyl group instead of a propionyl group, leading to different chemical properties.
Uniqueness
5-Hydroxy-2-propionylamino-benzoic acid methyl ester is unique due to the presence of both hydroxyl and propionylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 5-hydroxy-2-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(14)12-9-5-4-7(13)6-8(9)11(15)16-2/h4-6,13H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWCXWCXLYKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Bromo-3-[(1-ethylpyrrolidin-2-yl)methylcarbamoyl]-2,4-dimethoxyphenyl] 2,2-dimethylpropanoate](/img/structure/B8074097.png)
![2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole](/img/structure/B8074105.png)
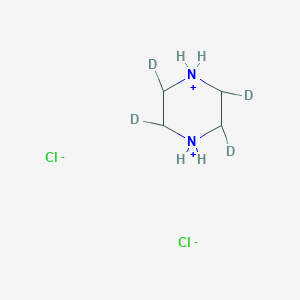
![5-(Benzylthio)-7-chloro[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B8074123.png)
![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate](/img/structure/B8074129.png)
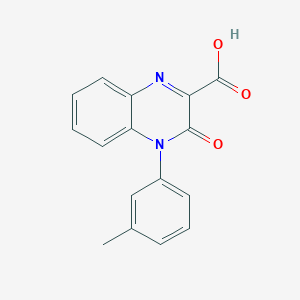
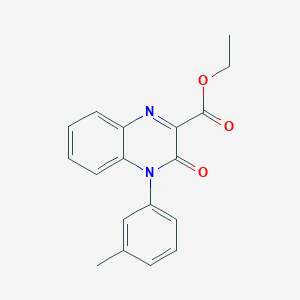
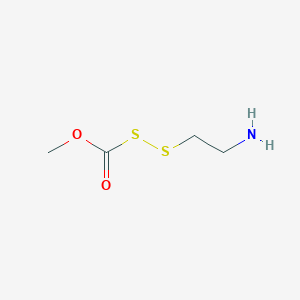
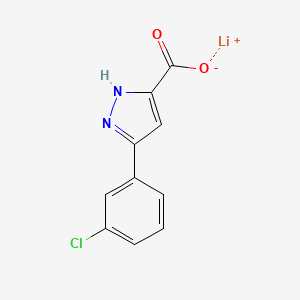
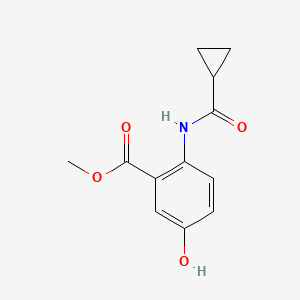
![3-Chloro-2-[4-(2-methoxyethyl)phenoxy]propan-1-ol](/img/structure/B8074154.png)
![1-[4-[3-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]benzoyl]piperazin-1-yl]ethanone](/img/structure/B8074163.png)
